

Application Note: Infrared Spectroscopy Analysis of Sodium Thiosalicylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium thiosalicylate*

Cat. No.: *B085810*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thiosalicylate, the sodium salt of thiosalicylic acid, is an organosulfur compound with applications in various fields, including pharmaceuticals and chemical synthesis. Infrared (IR) spectroscopy is a powerful analytical technique for the qualitative analysis of this compound, providing a unique molecular fingerprint that allows for its identification and the characterization of its functional groups. This application note provides a detailed protocol for the analysis of **sodium thiosalicylate** using Fourier Transform Infrared (FTIR) spectroscopy with a potassium bromide (KBr) pellet sample preparation method. It also presents an interpretation of the characteristic absorption bands based on available spectral data for analogous compounds.

Principle of Infrared Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed. This absorption is recorded by the spectrometer, resulting in a spectrum that plots absorbance or transmittance against the wavenumber (cm^{-1}) of the radiation. The positions, intensities, and shapes of the absorption bands in an IR spectrum provide valuable information about the molecular structure and functional groups present in the sample.

Experimental Protocol: FTIR Analysis using KBr Pellet Method

This protocol outlines the steps for preparing a solid sample of **sodium thiosalicylate** for analysis by FTIR spectroscopy using the KBr pellet technique.

Materials and Equipment

- **Sodium Thiosalicylate** (solid)
- Spectroscopy-grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Pellet press die set
- Hydraulic press
- FTIR spectrometer
- Spatula
- Analytical balance

Sample Preparation

- Drying: Ensure the potassium bromide (KBr) is thoroughly dry by heating it in an oven and storing it in a desiccator. Moisture can cause significant interference in the IR spectrum, primarily around 3400 cm^{-1} and 1640 cm^{-1} .
- Weighing: Weigh approximately 1-2 mg of the **sodium thiosalicylate** sample and 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.
- Grinding and Mixing: Transfer the weighed KBr and **sodium thiosalicylate** to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial to reduce particle size and ensure even distribution of the sample within the KBr matrix, which minimizes light scattering.

- Pellet Formation:
 - Place a small amount of the ground mixture into the pellet die.
 - Assemble the die and place it in the hydraulic press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.
- Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition

- Background Spectrum: Collect a background spectrum of a pure KBr pellet. This will be automatically subtracted from the sample spectrum to remove any contributions from the KBr and atmospheric water vapor and carbon dioxide.
- Sample Spectrum: Acquire the infrared spectrum of the **sodium thiosalicylate** KBr pellet. The typical scanning range is 4000 cm^{-1} to 400 cm^{-1} .

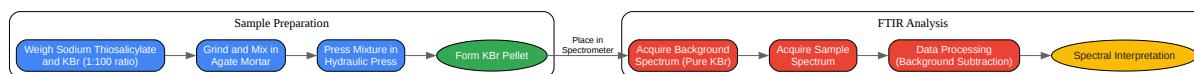
Data Presentation: Characteristic IR Absorption Bands of Sodium Thiosalicylate

The following table summarizes the expected characteristic infrared absorption bands for **sodium thiosalicylate**. The assignments are based on the analysis of its functional groups and comparison with the spectral data of the closely related compound, sodium salicylate.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Functional Group
~3100 - 3000	Medium	C-H stretching	Aromatic Ring
~2550	Weak	S-H stretching (if any residual unreacted thiosalicylic acid)	Thiol (-SH)
~1590 - 1560	Strong	Asymmetric COO ⁻ stretching	Carboxylate
~1480 - 1450	Medium	C=C stretching	Aromatic Ring
~1400 - 1380	Strong	Symmetric COO ⁻ stretching	Carboxylate
~1150	Medium	C-H in-plane bending	Aromatic Ring
~750	Strong	C-H out-of-plane bending (ortho-disubstituted)	Aromatic Ring
~700	Medium	C-S stretching	Thioether/Thiophenol

Interpretation of the Spectrum

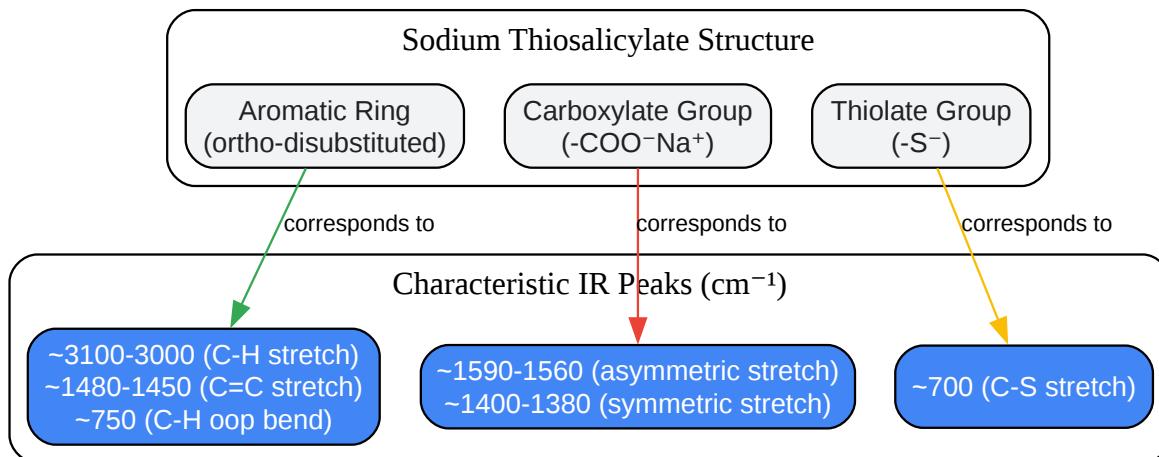
The infrared spectrum of **sodium thiosalicylate** is characterized by several key absorption bands that confirm its molecular structure.


- **Carboxylate Group (COO⁻):** The most prominent features in the spectrum are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). The asymmetric stretch typically appears in the 1590-1560 cm⁻¹ region, while the symmetric stretch is found around 1400-1380 cm⁻¹. The large separation between these two bands is characteristic of the salt of a carboxylic acid.
- **Aromatic Ring:** The presence of the benzene ring is confirmed by several bands. The C-H stretching vibrations of the aromatic protons are observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the ring give rise to absorptions of medium intensity around

1480-1450 cm^{-1} . A strong band around 750 cm^{-1} is indicative of the C-H out-of-plane bending for an ortho-disubstituted benzene ring.

- Thiol Group (-S⁻): In **sodium thiosalicylate**, the thiol group is deprotonated to form a thiolate. The C-S stretching vibration is expected to appear in the fingerprint region, typically around 700 cm^{-1} . A weak absorption band around 2550 cm^{-1} , characteristic of the S-H stretch, would indicate the presence of unreacted thiosalicylic acid.

Mandatory Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the FTIR analysis of **sodium thiosalicylate**.

Logical Relationships in Spectral Interpretation

[Click to download full resolution via product page](#)

Caption: Correlation of functional groups in **sodium thiosalicylate** to their IR peaks.

- To cite this document: BenchChem. [Application Note: Infrared Spectroscopy Analysis of Sodium Thiosalicylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085810#infrared-spectroscopy-analysis-of-sodium-thiosalicylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com